3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the butyl, fluorobenzyl, and phenyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, thiols, and aryl halides, under conditions such as refluxing in organic solvents and the use of catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols, often under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: As a probe for studying biological processes, particularly those involving sulfur-containing compounds.
Medicine: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
2-((2-fluorobenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Lacks the butyl and phenyl groups, which may affect its biological activity and physical properties.
3-butyl-2-((2-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and interactions with biological targets.
Uniqueness
The presence of the butyl, fluorobenzyl, and phenyl groups in 3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one gives it unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features may make it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
3-butyl-2-[(2-fluorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS/c1-2-3-13-27-22(28)21-20(18(14-25-21)16-9-5-4-6-10-16)26-23(27)29-15-17-11-7-8-12-19(17)24/h4-12,14,25H,2-3,13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMLZWJYNRFRAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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